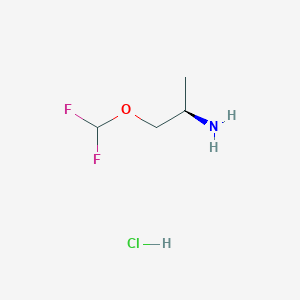

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

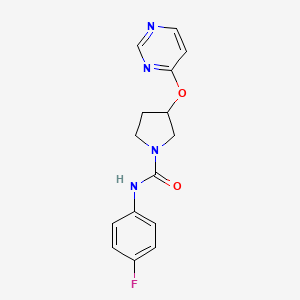

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride, also known as DFMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of amphetamine and has been found to possess unique properties that make it useful for various research purposes.

Wissenschaftliche Forschungsanwendungen

Facile Synthesis Techniques

- A study by Peng et al. (2013) details a method for synthesizing related compounds through a sequence procedure, emphasizing time and cost efficiency in obtaining high yield and enantiopurity (Peng et al., 2013).

Conformational Analyses in Different Environments

- Nitek et al. (2020) report on the crystal structures of related derivatives, highlighting the impact of environmental factors on the conformations of such compounds (Nitek et al., 2020).

Stereoselective Synthesis

- Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched related amines, demonstrating high selectivity in producing (R)- and (S)-amine enantiomers (Mourelle-Insua et al., 2016).

Complex Formation and Characterization

- Research by Searle and Hambley (1982) focuses on the preparation of isomers and their characterization, providing insights into the geometric structures and interactions of similar compounds (Searle & Hambley, 1982).

Synthesis for Pharmaceutical Intermediates

- Fan et al. (2008) describe a method for synthesizing optical active intermediates, relevant for pharmaceutical applications, using a straightforward route (Fan et al., 2008).

Multicomponent Reaction Mechanisms

- Sun et al. (2010) explored the reaction mechanisms of related compounds, providing insights into the energetically favorable paths and the role of water molecules in these reactions (Sun et al., 2010).

Fluorous Amines Synthesis and Characterization

- Szabó et al. (2006) investigated the synthesis and solubility patterns of fluorous amines, revealing new methods for enantiomer resolution and circular dichroism spectra analysis (Szabó et al., 2006).

Selective Transport Studies

- Branco et al. (2002) demonstrated the use of room-temperature ionic liquids in selective transport of organic molecules, a significant advancement in membrane technology (Branco et al., 2002).

Eigenschaften

IUPAC Name |

(2R)-1-(difluoromethoxy)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKKLZIHLZEGKM-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2421705.png)

![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)

![(2S,3R)-2-[1-(Cyclopropylmethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)